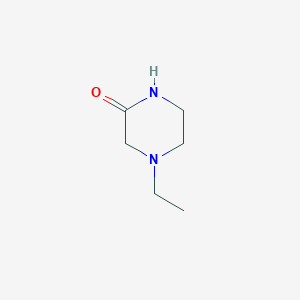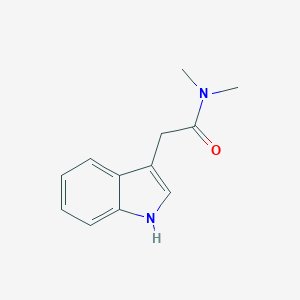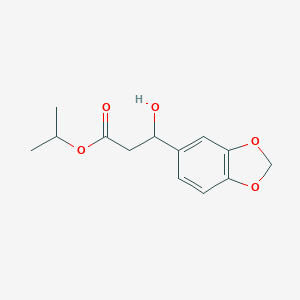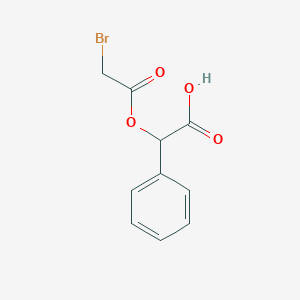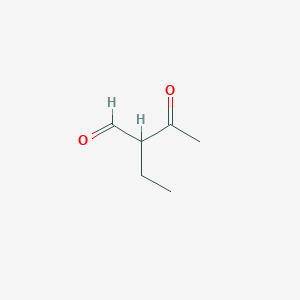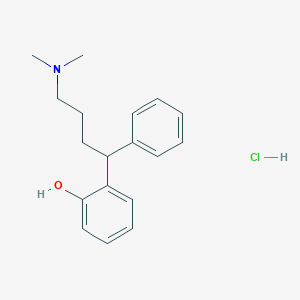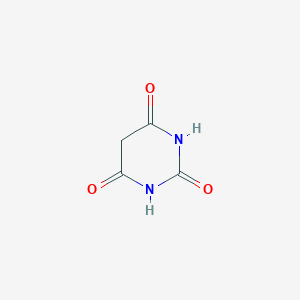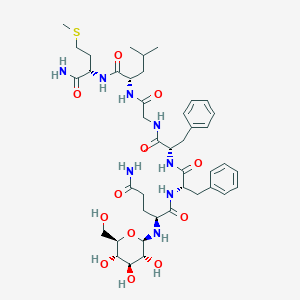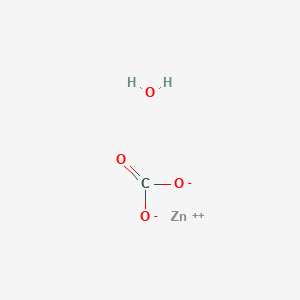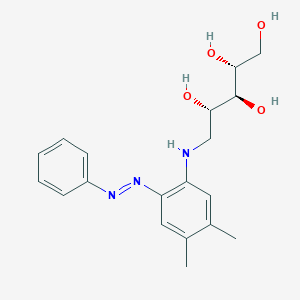
Beta-Cyclodextrin-Sulfat
Übersicht
Beschreibung
Beta-Cyclodextrin sulfate: is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. The sulfate groups are introduced to enhance the solubility and functional properties of beta-cyclodextrin, making it a valuable compound in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
Beta-cyclodextrin sulfate has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Beta-Cyclodextrin sulfate, also known as beta-Cycloheptadextrin heptasulfate or beta-Cyclodextrin, heptakis(hydrogen sulfate), primarily targets biomolecules such as cholesterol and essential oils . It can also interact with DNA and chiral drugs , acting as a chiral mobile phase additive in the separation of enantiomers .
Mode of Action
Beta-Cyclodextrin sulfate interacts with its targets through inclusion complex formation . This compound has a unique annular hollow ultrastructure that allows encapsulation of various poorly water-soluble drugs in the resulting cavity . The selectivity changes imparted by sulfated beta-Cyclodextrin were proven to be beneficial for chiral separation .
Biochemical Pathways
The biochemical pathways affected by beta-Cyclodextrin sulfate are primarily related to chiral separation and antimicrobial activity . It can alter the permeability of bacterial cells, causing disturbances in the structures and resulting in coarse fractures that cause ion, molecule, and cellular content leakage, leading to microorganism death or inhibition of their growth .
Pharmacokinetics
Beta-Cyclodextrin sulfate is almost wholly removed from plasma within 36 hours, and high concentrations of beta-Cyclodextrin sulfate distribute hastily to organs with increased blood flow velocities such as the spleen, liver, and kidney after administration . The excretion of intact beta-Cyclodextrin sulfate to urine and feces is lower than the administration dose .
Result of Action
The primary result of beta-Cyclodextrin sulfate’s action is the sequestration of cholesterol , which allows it to potentially disrupt any virus with this biomolecule in its membrane . It also results in the separation of enantiomers and the protection of essential oils from environmental conditions and agents capable of promoting oil degradation .
Action Environment
The action of beta-Cyclodextrin sulfate can be influenced by environmental factors. For instance, essential oils encapsulated by beta-Cyclodextrin sulfate are easily degraded in the presence of oxygen and at low temperatures . Thus, beta-Cyclodextrin sulfate acts as a coating capable of protecting these essential oils from environmental conditions and agents capable of promoting oil degradation .
Biochemische Analyse
Biochemical Properties
Beta-Cyclodextrin Sulfate plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a chiral mobile phase additive in the separation of cloperastine enantiomers . The selectivity changes imparted by Beta-Cyclodextrin Sulfate were proven to be beneficial for chiral separation .
Cellular Effects
It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Beta-Cyclodextrin Sulfate involves its ability to form inclusion complexes with other compounds . This property allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Beta-Cyclodextrin Sulfate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Beta-Cyclodextrin Sulfate within cells and tissues are complex processes that involve various transporters or binding proteins . It may also have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Beta-Cyclodextrin Sulfate and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-cyclodextrin sulfate typically involves the sulfonation of beta-cyclodextrin using sulfamic acid as a sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of sulfate groups. The process involves dissolving beta-cyclodextrin in water, adding sulfamic acid, and maintaining the reaction mixture at an elevated temperature for a specific duration .
Industrial Production Methods: Industrial production of beta-cyclodextrin sulfate follows similar principles but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The synthesized beta-cyclodextrin sulfate is then purified using techniques such as size-exclusion chromatography and characterized by spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-cyclodextrin sulfate undergoes various chemical reactions, including:
Oxidation: The sulfate groups can participate in oxidation reactions, leading to the formation of sulfonic acids.
Substitution: The hydroxyl groups of beta-cyclodextrin can be substituted with other functional groups, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids and various substituted derivatives of beta-cyclodextrin sulfate .
Vergleich Mit ähnlichen Verbindungen
Alpha-Cyclodextrin sulfate: Composed of six glucose units, it has a smaller cavity size compared to beta-cyclodextrin sulfate.
Gamma-Cyclodextrin sulfate: Composed of eight glucose units, it has a larger cavity size compared to beta-cyclodextrin sulfate.
Uniqueness of Beta-Cyclodextrin Sulfate: Beta-cyclodextrin sulfate is unique due to its optimal cavity size, which allows it to form stable inclusion complexes with a wide range of guest molecules. This property makes it particularly valuable in applications requiring precise molecular encapsulation and solubility enhancement .
Eigenschaften
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O56S7/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDDAIKYFLAHSD-FOUAGVGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O56S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1695.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | beta-Cyclodextrin, sulfated sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20321 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
120825-98-1, 37191-69-8 | |
| Record name | beta-Cyclodextrin, heptakis(hydrogen sulfate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120825981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-Cyclodextrin, hydrogen sulfate, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide](/img/structure/B137320.png)
